molecular formula C16H18N2O3 B13401595 2-Methyl-4-morpholin-4-yl-quinoline-6-carboxylic acid methyl ester

2-Methyl-4-morpholin-4-yl-quinoline-6-carboxylic acid methyl ester

Cat. No.: B13401595
M. Wt: 286.33 g/mol
InChI Key: ZBYXNKIRNQYFIQ-UHFFFAOYSA-N
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Description

2-Methyl-4-morpholin-4-yl-quinoline-6-carboxylic acid methyl ester is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-morpholin-4-yl-quinoline-6-carboxylic acid methyl ester typically involves multiple steps. One common method involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene to yield 2-(2-nitrophenyl)acrylate . This intermediate can then undergo further reactions to form the desired quinoline derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-morpholin-4-yl-quinoline-6-carboxylic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction may produce fully saturated compounds.

Scientific Research Applications

2-Methyl-4-morpholin-4-yl-quinoline-6-carboxylic acid methyl ester has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-4-morpholin-4-yl-quinoline-6-carboxylic acid methyl ester involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-4-morpholin-4-yl-quinoline-6-carboxylic acid methyl ester is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the morpholine ring and the carboxylic acid ester group enhances its solubility and reactivity, making it a versatile compound for various applications.

Properties

Molecular Formula

C16H18N2O3

Molecular Weight

286.33 g/mol

IUPAC Name

methyl 2-methyl-4-morpholin-4-ylquinoline-6-carboxylate

InChI

InChI=1S/C16H18N2O3/c1-11-9-15(18-5-7-21-8-6-18)13-10-12(16(19)20-2)3-4-14(13)17-11/h3-4,9-10H,5-8H2,1-2H3

InChI Key

ZBYXNKIRNQYFIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)C(=O)OC)N3CCOCC3

Origin of Product

United States

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